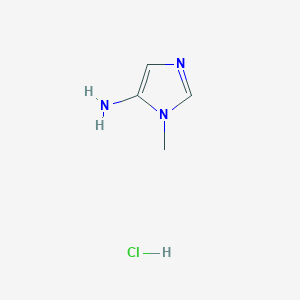

1-Methyl-1H-imidazol-5-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylimidazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-7-3-6-2-4(7)5;/h2-3H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCVQLCVHKETTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-15-9 | |

| Record name | 1-Methyl-1H-imidazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazol-5-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-1H-imidazol-5-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and pharmacological research. Due to the limited availability of a specific CAS number for the hydrochloride salt, this document references the CAS number for the corresponding free base, 5-Amino-1-methylimidazole, which is 66787-75-5[1].

Physicochemical Properties

This compound is a solid compound with a molecular formula of C₄H₈ClN₃ and a molecular weight of 133.58 g/mol [2]. While detailed experimental data for the hydrochloride salt is scarce, the properties of the free base and related imidazole compounds provide valuable insights.

| Property | Value | Source |

| CAS Number (Free Base) | 66787-75-5 | [1] |

| Molecular Formula | C₄H₈ClN₃ | CymitQuimica[2] |

| Molecular Weight | 133.58 g/mol | CymitQuimica[2] |

| Appearance | Solid | CymitQuimica[2] |

| Purity | Typically ≥95% | CymitQuimica[2] |

| Solubility | Expected to be soluble in water and polar organic solvents. | General chemical principles |

Synthesis and Chemical Logic

The synthesis of this compound can be approached through several established methods for imidazole ring formation and functionalization. A common and logical pathway involves the construction of the methylated imidazole ring followed by the introduction of the amine functionality. One plausible synthetic route is adapted from known procedures for similar imidazole derivatives.

A potential synthetic pathway could involve the following key steps:

-

N-Methylation of a suitable imidazole precursor: This establishes the core methylated imidazole structure.

-

Nitration of the imidazole ring: Introduction of a nitro group, which can later be reduced to the desired amine.

-

Reduction of the nitro group: Conversion of the nitroimidazole to the corresponding aminoimidazole.

-

Formation of the hydrochloride salt: Treatment of the free base with hydrochloric acid to yield the final product.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of 1-Methyl-1H-imidazol-5-amine, which can then be converted to its hydrochloride salt. This protocol is based on established chemical transformations for imidazole compounds.

Step 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole

-

To a stirred solution of 4-nitroimidazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

-

Slowly add a methylating agent, for instance, methyl iodide or dimethyl sulfate, at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-4-nitro-1H-imidazole.

Step 2: Synthesis of 1-Methyl-1H-imidazol-5-amine

-

Dissolve the 1-methyl-4-nitro-1H-imidazole in a solvent such as ethanol or methanol.

-

Add a reducing agent. A common choice is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, filter off the catalyst (if using Pd/C) and neutralize the reaction mixture.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic phase, filter, and evaporate the solvent to yield 1-Methyl-1H-imidazol-5-amine as the free base.

Step 3: Formation of this compound

-

Dissolve the purified 1-Methyl-1H-imidazol-5-amine free base in a suitable anhydrous solvent (e.g., diethyl ether or dioxane).

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Applications in Drug Development and Research

The imidazole moiety is a key structural component in numerous biologically active molecules and pharmaceuticals[3]. The 1-methyl-1H-imidazol-5-amine scaffold, as a substituted imidazole, holds significant potential in drug discovery for several reasons:

-

Histamine Receptor Ligands: The imidazole core is central to the structure of histamine. Derivatives of aminoimidazoles are often explored as ligands for histamine receptors (H1, H2, H3, and H4), which are targets for treating allergies, gastric ulcers, and neurological disorders.

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, as well as metal coordinators, making them effective components of enzyme inhibitors.

-

Scaffold for Combinatorial Chemistry: The functional groups on the imidazole ring provide convenient handles for chemical modification, allowing for the creation of diverse compound libraries for high-throughput screening.

Caption: Key application areas for this compound in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions should be based on the known hazards of similar aminoimidazole and heterocyclic compounds. The free base, 5-Amino-1-methylimidazole, is classified as toxic if swallowed[1].

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazard Statements for Structurally Related Compounds:

-

Harmful if swallowed.

-

Causes skin irritation. [4]

-

Causes serious eye irritation. [4]

-

May cause respiratory irritation. [5]

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not extensively documented for this specific salt, can be achieved through reliable and established organic chemistry methodologies. The structural similarity of this compound to endogenous molecules like histamine underscores its potential for the development of novel therapeutics targeting a range of diseases. As with all research chemicals, it is imperative to handle this compound with appropriate safety precautions.

References

-

Matrix Fine Chemicals. 1H-IMIDAZOL-5-AMINE HYDROCHLORIDE | CAS 1261268-96-5. [Link]

-

Angene Chemical. (2025). Safety Data Sheet. [Link]

-

Cheméo. Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). [Link]

-

Wikipedia. 1-Methylimidazole. [Link]

-

PubChem. 5-Amino-1-methylimidazole. [Link]

-

UniUrb. Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][6][7]oxazine Scaffolds. [Link]

-

MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

Sources

- 1. 5-Amino-1-methylimidazole | C4H7N3 | CID 14351759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-Methylimidazole | 616-47-7 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. angenechemical.com [angenechemical.com]

- 6. benchchem.com [benchchem.com]

- 7. 1261268-96-5|1H-Imidazol-5-amine hydrochloride|BLD Pharm [bldpharm.com]

1-Methyl-1H-imidazol-5-amine hydrochloride mechanism of action

An In-depth Technical Guide on the Presumptive Mechanism of Action of 1-Methyl-1H-imidazol-5-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the presumptive mechanism of action for this compound. Due to the limited specific characterization of this molecule in peer-reviewed literature, this document establishes a scientifically-grounded hypothesis based on the well-documented pharmacology of structurally analogous imidazole-containing compounds. The core of this analysis centers on the imidazole pharmacophore's established role as a potent modulator of the histamine H3 receptor (H3R). We will explore the downstream signaling cascades, propose a series of robust experimental protocols for mechanism validation, and provide the necessary context for researchers and drug development professionals to investigate this and similar compounds.

Introduction: The Imidazole Scaffold in Neuropharmacology

The imidazole ring is a cornerstone of medicinal chemistry, representing a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This five-membered aromatic heterocycle is a fundamental component of numerous endogenous molecules, including the amino acid histidine and the neurotransmitter histamine.[1][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form key interactions within the binding pockets of various proteins, particularly G protein-coupled receptors (GPCRs).

This compound belongs to a class of compounds that bear a structural resemblance to histamine. This structural analogy strongly suggests that its primary biological target is likely to be one of the four histamine receptor subtypes (H₁, H₂, H₃, or H₄).[3] Based on extensive research into related imidazole derivatives, the histamine H3 receptor emerges as the most probable target.[4][5]

The H3 receptor is predominantly expressed in the central nervous system (CNS) and acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[4] Crucially, it also functions as a heteroreceptor, controlling the release of other vital neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[4] This central role in regulating the neurochemical landscape makes the H3 receptor a highly attractive therapeutic target for a spectrum of neurological and psychiatric disorders, such as cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).[4]

Presumptive Mechanism of Action: Histamine H3 Receptor Agonism

Based on its structural features, this compound is predicted to function as an agonist at the histamine H3 receptor. Agonism at this receptor initiates a cascade of intracellular events that ultimately leads to the inhibition of neurotransmitter release.[4]

G Protein-Coupled Receptor Activation

The H3 receptor is a member of the GPCR superfamily, specifically coupling to the Gi/o family of inhibitory G proteins.[3][4] The proposed mechanism unfolds as follows:

-

Ligand Binding: this compound binds to the orthosteric site of the H3 receptor.

-

Conformational Change: This binding event induces a conformational change in the receptor protein.

-

G Protein Activation: The conformational shift facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein.

-

Subunit Dissociation: The activated Gαi/o subunit dissociates from the Gβγ dimer. Both of these components are now free to interact with and modulate their respective downstream effector proteins.[4]

Downstream Signaling Pathway: Inhibition of Adenylyl Cyclase

The primary downstream effector for the Gαi/o subunit is the enzyme adenylyl cyclase.

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a significant reduction in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[3][4]

-

PKA Activity Reduction: The decrease in cAMP levels results in reduced activity of Protein Kinase A (PKA), a key enzyme in many cellular signaling pathways.[4]

-

Transcriptional Regulation: A critical downstream target of PKA is the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in neuronal plasticity, learning, and memory.[4] Consequently, H3 receptor activation can lead to the downregulation of CREB-mediated gene transcription.

The following diagram illustrates this proposed signaling cascade.

Caption: Presumptive H3R-mediated signaling pathway for 1-Methyl-1H-imidazol-5-amine HCl.

Experimental Validation Protocols

To validate the presumptive mechanism of action, a tiered approach involving binding, functional, and cellular assays is required. These protocols form a self-validating system to confirm the compound's activity profile.

Tier 1: Target Engagement - Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human H3 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human H3 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Competition Binding: Incubate the cell membranes with a known H3R radioligand (e.g., [³H]-Nα-methylhistamine) at a fixed concentration.

-

Test Compound: Add increasing concentrations of this compound to compete with the radioligand for binding.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Tier 2: Functional Activity - [³⁵S]GTPγS Binding Assay

Objective: To measure the ability of the compound to activate Gi/o proteins, confirming its agonist activity.

Methodology:

-

Membrane Preparation: Use the same H3R-expressing cell membranes as in the binding assay.

-

Assay Buffer: Use a buffer containing GDP to keep G proteins in their inactive state (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, pH 7.4).

-

Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and increasing concentrations of this compound.

-

Stimulation: Allow the reaction to proceed for 30-60 minutes at 30°C. Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gαi/o subunit.

-

Separation & Quantification: Separate bound and free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Tier 3: Cellular Response - cAMP Accumulation Assay

Objective: To confirm that H3R activation by the compound leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.

Methodology:

-

Cell Culture: Use whole cells expressing the H3R.

-

Stimulation: Pre-incubate the cells with increasing concentrations of this compound.

-

Adenylyl Cyclase Activation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the compound to determine its IC₅₀.

The following diagram outlines the logical workflow for these validation experiments.

Caption: A tiered experimental workflow for validating the mechanism of action.

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, the table below presents expected outcomes from the proposed assays, based on data for known H3R agonists. This serves as a benchmark for future studies.

| Assay Type | Key Parameter | Expected Outcome for an H3R Agonist | Rationale |

| Radioligand Binding | Ki (nM) | < 100 nM | Demonstrates high-affinity binding to the target receptor. |

| [³⁵S]GTPγS Functional Assay | EC₅₀ (nM) | < 500 nM | Indicates potent activation of the associated Gi/o protein. |

| [³⁵S]GTPγS Functional Assay | Emax (%) | > 80% (vs. standard agonist) | Shows high efficacy in activating the G protein. |

| cAMP Accumulation Assay | IC₅₀ (nM) | < 1 µM | Confirms functional inhibition of the downstream adenylyl cyclase pathway. |

Conclusion and Future Directions

The structural characteristics of this compound provide a strong basis for the hypothesis that its primary mechanism of action is agonism at the histamine H3 receptor. This activity is presumed to be mediated through the canonical Gi/o-coupled signaling pathway, resulting in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This mechanism underpins the modulatory effect of H3R agonists on the release of numerous key neurotransmitters in the CNS.

The experimental protocols detailed in this guide provide a clear and robust framework for validating this hypothesis. Successful confirmation of this mechanism would position this compound as a valuable tool for neuropharmacological research and a potential lead compound for the development of therapeutics targeting CNS disorders. Future studies should also aim to characterize its selectivity profile across other histamine receptors and its in vivo effects on neurotransmitter levels in relevant brain regions.

References

-

BenchChem. (2025). In-Depth Technical Guide: The Biological Activity of 1-(1H-Imidazol-5-yl)-N-methylmethanamine. Retrieved from BenchChem website.[4]

-

BenchChem. (2025). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. Retrieved from BenchChem website.[3]

-

Jain, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.[6]

-

Kumar, V., & Sharma, P. (2014). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research.[1]

-

Sharma, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry.[7]

-

BenchChem. (2025). An In-depth Technical Guide on the (1H-imidazol-5-yl)methanamine Scaffold: Discovery, History, and Therapeutic Potential. Retrieved from BenchChem website.[5]

-

Sravani, G., et al. (2020). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.[8]

-

Yakovychuk, N. D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan.[9]

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazol-5-amine, hydrochloride (1:1). PubChem Compound Database.[10]

-

Kaur, H., et al. (2018). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research.[2]

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. clinmedkaz.org [clinmedkaz.org]

- 10. 1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Methyl-1H-imidazol-5-amine hydrochloride biological activity

An In-depth Technical Guide to the Biological Activity of 1-Methyl-1H-imidazol-5-amine hydrochloride

Abstract

The imidazole nucleus represents a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] This technical guide provides a comprehensive analysis of the predicted biological activity of this compound, a small molecule with significant research potential. Due to the limited volume of direct experimental data on this specific compound in publicly available literature, this document synthesizes information from structurally related analogues and established pharmacological principles to project its likely mechanism of action, biological targets, and toxicological profile. We present detailed experimental protocols to enable researchers to validate these predictions and explore the compound's therapeutic potential.

Introduction: The Imidazole Scaffold and Structural Rationale

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine.[2][3] Its unique electronic configuration and ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore for interacting with a diverse range of biological targets.[1][2]

This compound (C₄H₈ClN₃) is a derivative of histamine.[4] Its structure, featuring the core imidazole ring, an amino group at the 5-position, and a methyl group on the ring's nitrogen, strongly suggests a potential interaction with histamine receptors. This guide will primarily explore the most plausible hypothesis: its activity as a ligand for the histamine H₃ receptor (H₃R), a critical modulator of neurotransmitter release in the central nervous system (CNS).[1]

Predicted Primary Biological Target: The Histamine H₃ Receptor

Based on extensive structure-activity relationship (SAR) studies of imidazole-based compounds, this compound is predicted to act as a ligand at the histamine H₃ receptor.[1][5] The H₃ receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[1]

2.1. Mechanism of Action: A Presynaptic Modulator

The H₃ receptor primarily functions as a presynaptic autoreceptor and heteroreceptor.[1]

-

As an Autoreceptor: It inhibits the synthesis and release of histamine from histaminergic neurons.

-

As a Heteroreceptor: It modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1]

This modulatory role makes the H₃ receptor an attractive therapeutic target for a variety of neurological and psychiatric conditions, such as cognitive impairment, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).[1]

2.2. Downstream Signaling Pathway

The H₃ receptor is coupled to the Gi/o family of inhibitory G proteins. Upon agonist binding, the following cascade is initiated:

-

G Protein Activation: The receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.

-

Subunit Dissociation: The activated Gαi/o subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][6]

-

Decreased PKA Activity: The reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA), a key enzyme in many cellular signaling processes.[1]

Caption: Predicted H₃ Receptor signaling pathway upon agonist binding.

Broader Spectrum of Potential Biological Activities

While the H₃ receptor is the most probable primary target, the imidazole scaffold is known for its wide range of pharmacological effects.[2] Therefore, secondary screening of this compound is warranted to investigate other potential activities.

| Potential Biological Activity | Rationale and Supporting Evidence |

| Anticancer | Imidazole derivatives have been shown to induce apoptosis, arrest the cell cycle, and exhibit cytotoxic effects against various cancer cell lines.[7] Some mechanisms involve DNA damage and the generation of reactive oxygen species.[7][8] |

| Anti-inflammatory | The imidazole moiety is present in several anti-inflammatory drugs.[6] Its potential interaction with histamine receptors, which play a role in inflammation, supports this possibility.[3] |

| Antimicrobial | Many well-known antifungal and antibacterial agents are based on the imidazole scaffold.[2][6] |

Potential Toxicological Profile

Toxicological screening is a critical step in drug development.[7] For substituted imidazoles, several potential toxicities have been reported in the literature. These are class effects and require specific validation for this compound.

-

Cellular Toxicity: Studies on certain imidazoles have shown dose-dependent cytotoxicity.[8]

-

Mitochondrial Impairment: Some imidazoles can impair the mitochondrial membrane potential, disrupting cellular energy production.[8]

-

Redox Imbalance: The generation of reactive oxygen species (ROS) has been identified as a potential mechanism of toxicity for some imidazole compounds.[8]

-

Organ Toxicity: At higher doses, some imidazo-based heterocycles have shown signs of hepatotoxicity and spleen toxicity in animal models.[7]

Experimental Protocols for Biological Validation

To empirically determine the biological activity of this compound, a systematic, multi-step experimental approach is necessary.

Caption: A logical workflow for characterizing the compound's activity.

5.1. Protocol 1: H₃ Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the human H₃ receptor.

-

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) for binding to membranes prepared from cells expressing the H₃ receptor.

-

Methodology:

-

Membrane Preparation: Culture HEK293 cells stably expressing the human H₃ receptor. Harvest cells and homogenize in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in an assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

5.2. Protocol 2: cAMP Functional Assay

-

Objective: To determine if the compound acts as an agonist or antagonist at the H₃ receptor and to measure its functional potency (EC₅₀ or IC₅₀).

-

Principle: Since the H₃ receptor is Gi-coupled, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This assay measures changes in intracellular cAMP.

-

Methodology:

-

Cell Culture: Plate CHO or HEK293 cells expressing the human H₃ receptor in a 96-well plate and grow to confluence.

-

Forskolin Stimulation: Pre-treat the cells with the test compound at various concentrations. Then, stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis:

-

For Agonist Activity: Plot the cAMP level against the log concentration of the test compound. A dose-dependent decrease in cAMP indicates agonism. Calculate the EC₅₀ from the resulting curve.

-

For Antagonist Activity: Co-incubate the cells with a known H₃ agonist (e.g., R-α-methylhistamine) and varying concentrations of the test compound. A dose-dependent reversal of the agonist's effect indicates antagonism. Calculate the IC₅₀.

-

-

5.3. Protocol 3: In Vitro Cytotoxicity (MTT Assay)

-

Objective: To assess the general cytotoxicity of the compound on a representative cell line.

-

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed a cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot this against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).

-

Conclusion and Future Directions

This compound is a molecule of significant pharmacological interest due to its structural similarity to histamine. The evidence strongly suggests its potential as a histamine H₃ receptor ligand, likely an agonist, which would make it a valuable tool for CNS research and a potential starting point for developing therapeutics for neurological disorders. However, the broader biological activities and potential toxicities associated with the imidazole class cannot be overlooked.

The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of these hypotheses. Future research should prioritize confirming the primary target and mechanism of action, followed by comprehensive selectivity screening and initial ADME/Tox profiling to build a complete picture of the compound's biological activity.

References

- BenchChem. (2025). In-Depth Technical Guide: The Biological Activity of 1-(1H-Imidazol-5-yl)-N-methylmethanamine.

- Singh, P., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed Central.

- Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed.

- BenchChem. (2025). An In-depth Technical Guide on 1-(1H-imidazol-5-yl)-N-methylmethanamine and its Congeners.

- BenchChem. (2025). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.

- PubChem. (2024). 5-Amino-1-methylimidazole. National Center for Biotechnology Information.

- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules.

- CymitQuimica. (n.d.). This compound.

- BenchChem. (2025). An In-depth Technical Guide on the (1H-imidazol-5-yl)methanamine Scaffold: Discovery, History, and Therapeutic Potential.

Sources

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Relationship of 1-Methyl-1H-imidazol-5-amine hydrochloride to Histamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Tale of Two Imidazoles

In the intricate landscape of neuropharmacology and immunology, the imidazole scaffold reigns supreme as a cornerstone of biologically active molecules. Its most prominent endogenous representative, histamine, orchestrates a vast array of physiological and pathological processes through its interaction with a family of four G-protein coupled receptors (GPCRs). This guide delves into the nuanced relationship between histamine and its synthetic analogue, 1-Methyl-1H-imidazol-5-amine hydrochloride. While structurally similar, this synthetic counterpart presents a fascinating case study in how subtle molecular modifications can dramatically alter pharmacological profiles, with a particular focus on its predicted interactions with the histamine H3 receptor. This document will synthesize the current understanding of histamine's biological role, the chemical and pharmacological properties of this compound, and the experimental methodologies employed to characterize such compounds, thereby providing a comprehensive resource for researchers in the field.

I. Histamine: The Endogenous Benchmark

Histamine, a biogenic amine synthesized from the amino acid L-histidine, is a pivotal mediator in allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1] Its diverse functions are mediated by four distinct receptor subtypes: H1, H2, H3, and H4, each with unique tissue distribution and signaling pathways.[2]

-

H1 Receptor: Primarily involved in allergic responses, leading to smooth muscle contraction, vasodilation, and increased vascular permeability.[3]

-

H2 Receptor: Predominantly found in gastric parietal cells, where it stimulates the secretion of gastric acid.[4]

-

H3 Receptor: Acts as a presynaptic autoreceptor in the central nervous system (CNS), regulating the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters like acetylcholine, dopamine, and serotonin.[5]

-

H4 Receptor: Primarily expressed on immune cells and plays a crucial role in inflammatory responses and chemotaxis.[6]

The non-selective nature of histamine's interaction with these receptors makes it a powerful but blunt physiological tool. This lack of selectivity has driven the development of receptor-subtype-selective ligands to dissect the specific roles of each receptor and to develop targeted therapeutics with fewer side effects.

II. This compound: A Structural Analogue of Interest

This compound is a synthetic derivative of the imidazole class of compounds. Its structural similarity to histamine, particularly the presence of the imidazole ring and an amino group, strongly suggests a potential interaction with histamine receptors.

Structural Comparison

The key structural difference between histamine and 1-Methyl-1H-imidazol-5-amine lies in the side chain and the methylation of the imidazole ring. Histamine possesses a two-carbon ethylamine side chain attached to the 4-position of the imidazole ring. In contrast, 1-Methyl-1H-imidazol-5-amine has a methylamine group directly attached to the 5-position of the imidazole ring, which is also methylated at the 1-position.

Figure 2: Simplified Histamine H3 Receptor Signaling Pathway.

IV. Experimental Protocols for Characterizing Histamine H3 Receptor Ligands

To empirically determine the pharmacological profile of a compound like this compound, a series of in vitro assays are essential. The following are standard, validated protocols for assessing the binding affinity and functional activity of ligands at the histamine H3 receptor.

A. Radioligand Binding Assay

This assay quantifies the affinity (Ki) of a test compound for the histamine H3 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Cell Culture and Membrane Preparation:

-

Culture Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor in appropriate growth medium.

-

Harvest the cells and lyse them in a hypotonic buffer.

-

Isolate the cell membranes containing the receptors via differential centrifugation.

2. Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine).

-

Add varying concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture to allow for binding to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

B. [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist at the G-protein coupled histamine H3 receptor by quantifying its effect on G-protein activation.

1. Membrane Preparation:

-

Prepare cell membranes from cells expressing the histamine H3 receptor as described in the radioligand binding assay protocol.

2. Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

For agonist testing, add varying concentrations of the test compound.

-

For antagonist testing, add a fixed concentration of a known H3 receptor agonist (e.g., (R)-α-methylhistamine) in the presence of varying concentrations of the test compound.

-

Incubate to allow for G-protein activation and [³⁵S]GTPγS binding.

3. Separation and Detection:

-

Separate bound from unbound [³⁵S]GTPγS by rapid filtration.

-

Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).

-

For antagonists, determine the IC50 (concentration for 50% inhibition of agonist-stimulated binding) and calculate the antagonist affinity constant (Kb).

V. Synthesis of this compound

While a specific, detailed synthetic route for this compound is not extensively documented in publicly available literature, general methods for the synthesis of substituted imidazoles can be adapted. A plausible synthetic approach could involve the following key steps:

-

N-methylation of a suitable imidazole precursor: This could be achieved using a methylating agent such as methyl iodide or dimethyl sulfate.

-

Introduction of the amine functionality: This could be accomplished through various methods, such as the reduction of a corresponding nitro or cyano group, or via a Gabriel synthesis.

-

Formation of the hydrochloride salt: The final free base can be converted to the hydrochloride salt by treatment with hydrochloric acid.

The precise reagents and reaction conditions would require optimization to achieve a good yield and purity of the final product.

VI. Conclusion and Future Directions

This compound represents a compelling structural analogue of histamine with a high probability of acting as a selective ligand for the histamine H3 receptor. While direct experimental data remains elusive in the public domain, the principles of medicinal chemistry and the known structure-activity relationships of H3 receptor ligands provide a strong rationale for its potential pharmacological activity.

For researchers in drug development, this compound serves as an intriguing starting point for the design of novel H3 receptor modulators. The detailed experimental protocols provided in this guide offer a clear roadmap for the in vitro characterization of this compound and other novel chemical entities targeting the histamine H3 receptor. Future studies should focus on obtaining empirical binding and functional data for this compound to validate its predicted pharmacological profile and to explore its therapeutic potential in neurological and psychiatric disorders where the H3 receptor plays a critical role.

VII. References

-

Moreno-Delgado D, Torrent A, Gómez-Ramírez J, de Esch I, Blanco I, Ortiz J. Constitutive activity of H3 autoreceptors modulates histamine synthesis in rat brain through the cAMP/PKA pathway. Neuropharmacology. 2006 Sep;51(3):517-23.

-

Stark H. Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Arch Pharm (Weinheim). 2003 May;336(5):227-33.

-

Lozano-Gutiérrez JJ, Arias-Montaño JA. The Histamine H3 Receptor: Structure, Pharmacology, and Function. Mol Pharmacol. 2016 Nov;90(5):649-673.

-

StatPearls. Biochemistry, Histamine. Available from: [Link]

-

Innoprot. Histamine H1 Receptor Assay. Available from: [Link]

-

Matrix Fine Chemicals. 1H-IMIDAZOL-5-AMINE HYDROCHLORIDE | CAS 1261268-96-5. Available from: [Link]

-

Wikipedia. VUF-5681. Available from: [Link]

-

ResearchGate. Histamine: Insights into Structure, Synthesis, Metabolism and the Physiological Actions. Available from: [Link]

-

PubChem. 1H-Imidazol-5-amine, hydrochloride (1:1). Available from: [Link]

-

Lim HD, et al. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. J Pharmacol Exp Ther. 2005 Sep;314(3):1310-21.

-

Kovalainen JT, et al. Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. J Med Chem. 1999 Apr 8;42(7):1193-202.

-

Simons FE. Comparative pharmacology of H1 antihistamines: clinical relevance. Am J Med. 2002 Dec 16;113 Suppl 9A:38S-46S.

Sources

- 1. 1H-IMIDAZOL-5-AMINE HYDROCHLORIDE | 1261268-96-5 [chemicalbook.com]

- 2. 1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4531-54-8|1-Methyl-4-nitro-1H-imidazol-5-amine|BLD Pharm [bldpharm.com]

- 5. VUF-5681 - Wikipedia [en.wikipedia.org]

- 6. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Targets of 1-Methyl-1H-imidazol-5-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of 1-Methyl-1H-imidazol-5-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and pharmacology. Due to a lack of extensive characterization in peer-reviewed literature, this document synthesizes information from structurally related compounds to predict its biological activity. The primary focus is on its likely interaction with histamine receptors, particularly the H3 receptor, based on the well-established role of the imidazole pharmacophore. This guide details the predicted mechanisms of action, potential signaling pathways, and a series of robust experimental protocols for target identification and validation. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this and similar imidazole derivatives.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties and ability to act as a proton donor and acceptor make it a privileged scaffold for interacting with a diverse range of biological targets.[3] Compounds containing the imidazole ring exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4]

This compound, a derivative of imidazole, possesses structural features that suggest a strong potential for pharmacological activity.[1] Specifically, the presence of the imidazole ring and a side chain amine are hallmarks of ligands for histamine receptors.[1][5] This guide will explore the predicted biological targets of this compound, with a primary focus on the histamine receptor family, and provide detailed methodologies for experimental validation.

Predicted Primary Target Family: Histamine Receptors

The most prominent structural analogue of 1-Methyl-1H-imidazol-5-amine is histamine, which exerts its physiological effects through four G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[1] It is highly probable that this compound acts as a ligand for one or more of these receptors.[1]

The Histamine H3 Receptor: A High-Probability Target

Based on its structural similarity to known histamine H3 receptor agonists, 1-Methyl-1H-imidazol-5-amine is predicted to function as an agonist at this receptor.[5] The H3 receptor is primarily expressed in the central nervous system (CNS) and functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[5] It also acts as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[5] This regulatory role makes the H3 receptor a compelling therapeutic target for a variety of neurological and psychiatric disorders.[5]

Predicted Mechanism of Action at the H3 Receptor:

Agonism at the H3 receptor typically leads to the inhibition of neurotransmitter release through the activation of the Gi/o family of G proteins.[5] Upon agonist binding, the H3 receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.[5] The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[5]

Caption: Predicted H3 Receptor Signaling Pathway.

Other Potential Histamine Receptor Interactions

While the H3 receptor is the most likely primary target, interactions with other histamine receptor subtypes cannot be ruled out:

-

H₁ Receptor: Activation of the H₁ receptor typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately triggers the release of intracellular calcium and the activation of protein kinase C (PKC).[1][4]

-

H₂ Receptor: The H₂ receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and activation of PKA.[1][4]

-

H₄ Receptor: Similar to the H₃ receptor, the H₄ receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase.[1][4]

Other Potential Biological Activities

The imidazole scaffold is known for its broad biological activity.[4] Therefore, this compound could potentially exhibit other pharmacological effects, including:

-

Antimicrobial Activity: Many imidazole derivatives are effective antibacterial and antifungal agents.[2][6]

-

Anticancer Activity: Some imidazole-containing compounds have demonstrated potential as anticancer agents.[4][7]

-

Anti-inflammatory Activity: The imidazole moiety is present in several anti-inflammatory drugs.[4]

Experimental Protocols for Target Validation

To empirically determine the biological targets of this compound, a systematic and multi-faceted approach is required.

Initial Target Screening: Radioligand Binding Assays

Rationale: Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. This is the first step in confirming the predicted interactions with histamine receptors.

Protocol:

-

Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing the human histamine receptors (H₁, H₂, H₃, and H₄).

-

Radioligand Selection: Choose appropriate radioligands for each receptor subtype (e.g., [³H]-mepyramine for H₁, [³H]-tiotidine for H₂, [³H]-Nα-methylhistamine for H₃, and [³H]-histamine for H₄).

-

Competition Binding Assay:

-

Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of this compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assays to Determine Agonist/Antagonist Activity

Rationale: Once binding is confirmed, it is crucial to determine the functional effect of the compound on the receptor (i.e., whether it acts as an agonist or an antagonist).

Protocol (for Gi/o-coupled receptors like H₃ and H₄):

-

cAMP Assay:

-

Use a cell line expressing the receptor of interest.

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Treat the cells with varying concentrations of this compound.

-

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

An agonist will cause a dose-dependent decrease in cAMP levels.

-

An antagonist will have no effect on its own but will block the effect of a known agonist.

-

Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Caption: Experimental Workflow for Target Validation.

Broader Target Profiling

Rationale: To explore potential off-target effects and discover novel targets, broader screening panels are recommended.

Protocol:

-

Kinase Profiling: Screen the compound against a panel of recombinant kinases to identify any potential interactions with the kinome.

-

GPCR Panel Screening: Submit the compound to a commercial service for screening against a broad panel of GPCRs.

-

Phenotypic Screening: Utilize cell-based assays that measure complex biological responses (e.g., cell proliferation, apoptosis, cytokine release) to identify unexpected activities.

Data Presentation

| Predicted Target | Receptor Family | Coupling | Predicted Effect | Key Second Messenger |

| Histamine H3 Receptor | GPCR | Gi/o | Agonist | ↓ cAMP |

| Histamine H1 Receptor | GPCR | Gq/11 | Agonist/Antagonist | ↑ IP₃, DAG, Ca²⁺ |

| Histamine H2 Receptor | GPCR | Gs | Agonist/Antagonist | ↑ cAMP |

| Histamine H4 Receptor | GPCR | Gi/o | Agonist/Antagonist | ↓ cAMP |

Conclusion

While direct experimental evidence for the biological targets of this compound is currently limited, a strong predictive case can be made for its interaction with histamine receptors, particularly as an agonist for the H3 receptor. This guide provides a scientifically grounded framework for initiating the investigation of this compound. The proposed experimental workflows offer a clear path to validating these predictions and potentially uncovering novel pharmacological activities. Further research into this and similar imidazole derivatives is warranted to fully elucidate their therapeutic potential.

References

- BenchChem. (n.d.). In-Depth Technical Guide: The Biological Activity of 1-(1H-Imidazol-5-yl)-N-methylmethanamine.

- BenchChem. (n.d.). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.

- BenchChem. (n.d.). An In-depth Technical Guide on 1-(1H-imidazol-5-yl)-N-methylmethanamine and its Congeners.

- BindingDB. (n.d.). BDBM7967 1-methyl-5-(beta-aminoethyl)-imidazole.

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.). 5-Amino-1-methylimidazole.

- Chemsrc. (2025). 1H-Imidazole hydrochloride.

- Journal of Clinical Medicine of Kazakhstan. (2022). Review of pharmacological effects of imidazole derivatives.

- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules.

- International Journal of Pharmaceutical Science and Research. (n.d.). A review: Imidazole synthesis and its biological activities.

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.

Sources

- 1. benchchem.com [benchchem.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. longdom.org [longdom.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmacyjournal.net [pharmacyjournal.net]

- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 1-Methyl-1H-imidazol-5-amine Hydrochloride in CNS Drug Discovery: A Technical Guide

This guide provides an in-depth technical exploration of 1-Methyl-1H-imidazol-5-amine hydrochloride as a pivotal scaffold for the development of novel therapeutics targeting the Central Nervous System (CNS). We will delve into the rationale behind its selection, detailed synthetic pathways, and the critical assays for pharmacological evaluation, with a primary focus on its application in the discovery of histamine H3 receptor antagonists.

Introduction: The Imidazole Scaffold in CNS Drug Design

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for designing ligands for a multitude of biological targets.[1] In the realm of CNS drug discovery, imidazole-based compounds have shown significant promise for treating a range of disorders, including cognitive impairments, sleep disorders, and neuroinflammatory conditions.[3][4]

This compound, a simple yet versatile building block, offers several strategic advantages for CNS drug development. The primary amine provides a convenient handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). The methylated imidazole core mimics the essential pharmacophoric features of histamine, making it a particularly attractive starting point for targeting histamine receptors.

Core Rationale: Targeting the Histamine H3 Receptor

The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the CNS, acts as a presynaptic autoreceptor to modulate the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[4] Antagonists of the H3 receptor are of significant therapeutic interest as they can enhance the release of these pro-cognitive neurotransmitters, offering a promising strategy for treating conditions characterized by cognitive deficits, such as Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD).[4][5] The 1-methyl-5-aminoimidazole core serves as an excellent foundation for the design of potent and selective H3 receptor antagonists.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the this compound starting material is crucial for any drug discovery campaign. A common and effective approach involves the nitration of a suitable imidazole precursor followed by reduction of the nitro group to the desired amine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Methyl-5-nitro-1H-imidazole

-

To a stirred solution of 1-methylimidazole in concentrated sulfuric acid, cooled to 0°C, slowly add fuming nitric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-5-nitro-1H-imidazole.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction to this compound

-

Dissolve 1-methyl-5-nitro-1H-imidazole in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 3-4 bar.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a solid.[6]

From Scaffold to Lead: Elaboration into H3 Receptor Antagonists

The primary amine of 1-Methyl-1H-imidazol-5-amine serves as a key point for chemical diversification. Through techniques such as reductive amination, acylation, and urea/thiourea formation, a wide array of derivatives can be synthesized to explore the chemical space around the H3 receptor binding pocket.

Illustrative Synthetic Workflow

Caption: In silico workflow for early ADME/Tox assessment.

Conclusion

This compound represents a strategically valuable and synthetically accessible starting point for the discovery of novel CNS drug candidates, particularly histamine H3 receptor antagonists. Its inherent structural features, combined with the potential for diverse chemical modifications, allow for a systematic exploration of SAR to yield potent and selective ligands. A well-designed discovery cascade, incorporating robust in vitro and in vivo assays alongside early ADME/Tox profiling, is critical for successfully advancing compounds derived from this promising scaffold towards clinical development.

References

- Novartis AG. (2008). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.

- Barilli A, et al. (2021). From high-throughput screening to target validation: Benzo [d] isothiazoles as potent and selective agonists of human transient receptor potential cation channel subfamily M Member 5 possessing in vivo gastrointestinal prokinetic activity in rodents. Journal of Medicinal Chemistry, 64(9), 5931-55.

- van Rijn, R. M., van der Es, C. H., & Leurs, R. (2006). Homologs of histamine as histamine H3 receptor antagonists: a new potent and selective H3 antagonist, 4(5)-(5-aminopentyl)-1H-imidazole. Journal of medicinal chemistry, 49(12), 3560-5.

-

Wikipedia contributors. (2023, December 19). H3 receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

- Faghih, R., Dwight, W., Gentles, R., Phelan, K., Esbenshade, T. A., Ireland, L., ... & Bennani, Y. L. (2002). Structure-activity relationships of non-imidazole H (3) receptor ligands. Part 1. Bioorganic & medicinal chemistry letters, 12(15), 2031-2034.

- Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., ... & Hey, J. A. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl) methyl] piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(2), 395-399.

- Sharma, A., Kumar, V., & Singh, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Results in Chemistry, 3, 100123.

- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15.

- Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS chemical neuroscience, 1(6), 435-449.

- Kumar, D., & Kumar, R. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Clinical Pharmacology & Biopharmaceutics, 6(3), 1-10.

-

Matrix Fine Chemicals. (n.d.). 1H-IMIDAZOL-5-AMINE HYDROCHLORIDE. Retrieved January 4, 2026, from [Link]

- Faghih, R., Gfesser, G. A., Zhang, H., Dinges, J., Fox, G. B., Pan, J. B., ... & Hancock, A. A. (2004). Structure-activity relationships of non-imidazole H (3) receptor ligands. Part 3: 5-Substituted 3-phenyl-1, 2, 4-oxadiazoles as potent antagonists. Bioorganic & medicinal chemistry letters, 14(3), 673-676.

- Stocking, E. M., Letavic, M. A., Bonaventure, P., & Carruthers, N. I. (2010). Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists. Current topics in medicinal chemistry, 10(5), 596-616.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]

A Technical Guide to the Physicochemical Characterization of 1-Methyl-1H-imidazol-5-amine hydrochloride

Introduction and Strategic Importance

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[1] 1-Methyl-1H-imidazol-5-amine hydrochloride, a specific derivative, represents a valuable chemical entity for researchers and drug development professionals. The strategic placement of the methyl group on the imidazole nitrogen and the primary amine at the 5-position creates a molecule with potential applications as a key building block in the synthesis of novel therapeutic agents or as a tool compound for exploring biological targets like histamine receptors.[3][4]

Publicly available data on the specific physicochemical properties of this compound are limited. Therefore, this guide serves not as a static data sheet, but as a dynamic, field-proven framework for its comprehensive characterization. We will provide the foundational theory, detailed experimental protocols, and the scientific rationale necessary for any research team to systematically determine its properties. This approach ensures scientific integrity and produces a robust data package suitable for regulatory submissions and further development.

Identity and Structural Verification

Before any physicochemical properties are determined, the unequivocal confirmation of the molecular structure and purity of the analyte is paramount. The hydrochloride salt form suggests it is likely a solid material.[5]

| Property | Value | Source |

| Molecular Formula | C₄H₈ClN₃ | [5] |

| Molecular Weight | 133.58 g/mol | [5] |

| Physical Form | Solid | [5] |

| Purity | ≥95% (typical commercial) | [5] |

Protocol 2.1: Comprehensive Structural Confirmation

This protocol outlines a multi-technique approach to verify the identity of the compound. The convergence of data from these orthogonal methods provides a high degree of confidence in the structure.

Expertise & Causality: We employ High-Resolution Mass Spectrometry (HRMS) for its ability to provide an exact mass, confirming the elemental composition. Nuclear Magnetic Resonance (NMR) is used to map the carbon-hydrogen framework and confirm the precise arrangement of atoms and functional groups, including the position of the methyl group.[6][7] Finally, Fourier-Transform Infrared Spectroscopy (FT-IR) identifies the characteristic vibrations of key functional groups, serving as a final fingerprint confirmation.[8]

A. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution in methanol.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Analysis: Infuse the sample and acquire data in positive ion mode. The protonated molecule [M+H]⁺ for the free base (C₄H₇N₃) should be observed.

-

Validation: The measured mass should be within 5 ppm of the theoretical exact mass (97.0640).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR: Acquire the proton spectrum. Expect to see distinct signals corresponding to the imidazole ring protons, the N-methyl protons, and potentially exchangeable amine protons (which may be broad or absent in D₂O).

-

¹³C NMR: Acquire the carbon spectrum. Expect signals for the imidazole ring carbons and the N-methyl carbon.[6]

-

Validation: The chemical shifts, coupling patterns, and integrations must be consistent with the proposed structure. 2D NMR techniques (e.g., HSQC, HMBC) can be used for unambiguous assignment.[6]

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly on the attenuated total reflectance (ATR) crystal.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Validation: Look for characteristic absorption bands: N-H stretching (amine, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=N and C=C stretching (imidazole ring, ~1500-1650 cm⁻¹), and N-H bending (~1600 cm⁻¹).[8]

Core Physicochemical Properties and Determination Protocols

The following properties are critical for predicting a compound's behavior in biological systems and for guiding formulation development.

| Physicochemical Parameter | Significance in Drug Development | Recommended Method |

| Melting Point | Indicator of purity and solid-state stability. | Capillary Method |

| Aqueous Solubility | Affects dissolution, absorption, and formulation options. | HPLC-UV Analysis |

| Acidity Constant (pKa) | Determines ionization state at physiological pH, impacting absorption, distribution, and target binding. | Potentiometric Titration |

| Lipophilicity (LogD₇.₄) | Governs membrane permeability and ADME properties. | Shake-Flask Method |

Melting Point

The melting point is a fundamental thermal property. A sharp melting range typically indicates high purity, whereas a broad range can suggest the presence of impurities.

Protocol 3.1.1: Melting Point Determination by Capillary Method

-

Equipment: Calibrated melting point apparatus.

-

Sample Preparation: Finely grind a small amount of the dry solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat with a fresh sample, heating rapidly to ~20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This is the melting range.[9]

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. For an ionizable compound like an amine hydrochloride, solubility is highly pH-dependent.

Expertise & Causality: We determine kinetic solubility first as a high-throughput screen using a DMSO stock, which mimics early discovery conditions. We then perform thermodynamic solubility, a more time- and resource-intensive measurement that represents the true equilibrium state and is essential for later development stages. An HPLC-based method is chosen for its high sensitivity and specificity.[10]

Protocol 4.1: Forced Degradation Study

-

Method Development: Develop a stability-indicating HPLC method capable of resolving the parent peak from any potential degradation products. A gradient elution method is typically required.

-

Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system.

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution (final conc. 0.1 M HCl).

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution (final conc. 0.1 M NaOH).

-

Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution (final conc. 3% H₂O₂).

-

Thermal Stress: Store a sample solution at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose a sample solution to light as per ICH Q1B guidelines, alongside a control sample protected from light.

-

-

Time Points: Analyze all samples and controls at initial, and subsequent time points (e.g., 2, 8, 24 hours).

-

Analysis: Quantify the percentage of the parent compound remaining at each time point. If significant degradation occurs, characterize the major degradants using LC-MS/MS.

Conclusion

This technical guide provides a comprehensive, actionable framework for the detailed physicochemical characterization of this compound. By following these self-validating protocols, researchers, scientists, and drug development professionals can generate a robust and reliable data package. This information is fundamental for understanding the compound's behavior, enabling its effective use as a building block or therapeutic agent, and forms the bedrock of any successful development program. The systematic application of these methods will elucidate the properties of this promising molecule and pave the way for its future applications.

References

- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

- Der Pharma Chemica. (2016).

- CymitQuimica. This compound.

- Benchchem. Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.

- Benchchem. Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.

- Asian Publication Corporation. (2012).

- MDPI. (2022).

- PubChem. 1-Methyl-1H-imidazol-2-amine.

- PubMed Central. (2021).

- PubChem. 1H-Imidazol-5-amine, hydrochloride (1:1).

- ChemScene. Building blocks | Bioactive small molecules.

- Longdom Publishing. (2017).

- Matrix Fine Chemicals. 1H-IMIDAZOL-5-AMINE HYDROCHLORIDE | CAS 1261268-96-5.

- Sigma-Aldrich. 1H-Imidazol-5-amine hydrochloride | 1261268-96-5.

- ChemicalBook. 1H-IMIDAZOL-5-AMINE HYDROCHLORIDE | 1261268-96-5.

- Benchchem. (2025). An In-depth Technical Guide on the (1H-imidazol-5-yl)methanamine Scaffold: Discovery, History, and Therapeutic Potential.

Sources

- 1. longdom.org [longdom.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]